4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
4-(1-hydroxypropan-2-ylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-7(6-12)11-17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,7,11-12H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVYMPKNXYDAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid, a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a sulfamoyl group that contributes to its pharmacological properties. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic effects.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various benzoic acid derivatives, it was found that certain compounds showed potent activity against both Gram-positive and Gram-negative bacteria. Specifically, this compound demonstrated effectiveness in inhibiting the growth of pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests potential use in treating inflammatory conditions . The mechanism appears to involve the modulation of signaling pathways related to inflammation.
Cytotoxicity and Anticancer Potential
Preliminary studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated selective cytotoxicity towards certain cancer cells while sparing normal cells. For instance, in assays with human breast cancer cells (MCF-7), the compound exhibited IC50 values in the micromolar range, indicating significant anticancer potential .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
| Normal Fibroblasts | >50 |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the efficacy of various benzoic acid derivatives against multi-drug resistant strains of bacteria. The results showed that this compound had comparable activity to conventional antibiotics, suggesting its potential as an alternative treatment option .
Case Study 2: Anti-inflammatory Mechanism
In a controlled laboratory setting, the anti-inflammatory effects were tested using lipopolysaccharide (LPS) stimulated macrophages. The compound significantly reduced TNF-alpha and IL-6 levels, indicating its role in modulating inflammatory responses .
Scientific Research Applications
Antihypertensive Activity
One of the primary applications of sulfamoylbenzoic acid derivatives is in the treatment of hypertension. Research indicates that these compounds can exhibit powerful hypotensive effects without significant diuretic activity, which is often a side effect of traditional antihypertensive medications. For instance, studies have shown that certain derivatives can lower blood pressure effectively while minimizing adverse effects such as hypokalemia and glucose intolerance .
Diuretic Effects
While some sulfamoylbenzoic acid derivatives are known for their diuretic properties, the focus on developing compounds with reduced diuretic effects has led to innovations in this area. Compounds that maintain efficacy in fluid regulation without the common side effects are highly sought after in clinical settings .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of sulfamoylbenzoic acid derivatives against various pathogens. For example, derivatives have been tested for their effectiveness against bacteria such as Acinetobacter baumannii, revealing promising results that suggest potential use in treating infections resistant to conventional antibiotics .
Clinical Trials
Clinical trials assessing the efficacy of sulfamoylbenzoic acid derivatives in hypertensive patients have shown significant reductions in systolic and diastolic blood pressure compared to placebo groups. For instance, a trial involving patients with stage 1 hypertension demonstrated an average decrease of 15 mmHg in systolic pressure over a 12-week period .
Comparative Studies
Comparative studies with existing antihypertensive medications have illustrated that certain sulfamoylbenzoic acid derivatives provide similar or superior outcomes regarding blood pressure control while exhibiting fewer side effects related to electrolyte imbalance .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
2-(N-(3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid (Compound 4)
- Structure: Features a 1,3-dioxoisoquinoline substituent on the sulfamoyl group.
- Key Properties: Binding affinity: −8.53 kcal/mol (calculated via molecular docking) .
2-((4-(N-(4-Carboxyphenyl)sulfamoyl)phenyl)carbamoyl)benzoic acid (Compound 4 in )
- Structure : Contains a carboxyphenyl group on the sulfamoyl moiety.
- Key Properties :
- Comparison : The absence of a hydroxyalkyl group in this compound limits its hydrogen-bonding capacity, which may reduce receptor-binding efficiency compared to 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid .
(E)-2-Hydroxy-5-(((4-(N-pyrimidin-2-yl)sulfamoyl)phenyl)imino)methyl benzoic acid
- Structure : A Schiff base derivative with a pyrimidinyl-sulfamoyl group.
- Key Properties :
- Comparison : The hydroxypropan-2-yl group in the target compound may offer better metabolic stability than the imine linkage in this Schiff base derivative .
Preparation Methods
Sulfamoylation Reaction
The sulfamoylation is commonly achieved by reacting benzoic acid derivatives with sulfamoyl chlorides or sulfamoyl esters under basic conditions. For example, 2-sulfamoylbenzoic acid ethyl ester can be reacted with amine derivatives in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) as solvent under reflux conditions to yield sulfamoylbenzoic acid analogues in moderate yields (50-70%).
- Reagents: 2-sulfamoylbenzoic acid ethyl ester, amine (e.g., 1-hydroxypropan-2-yl amine or equivalent), K2CO3, DMF.
- Conditions: Reflux under inert atmosphere, typically 6-12 hours.
- Outcome: Formation of the sulfamoyl linkage attaching the hydroxypropan-2-yl group to the benzoic acid scaffold.
Preparation of the 1-Hydroxypropan-2-yl Substituent
The 1-hydroxypropan-2-yl group can be introduced via reaction of sulfamoyl chlorides with chiral or racemic 1-amino-2-propanol derivatives. The hydroxy group remains intact during the reaction, enabling the formation of the sulfamoyl linkage without protecting group strategies in some cases.
Purification
After the reaction, the mixture is typically quenched with water, and the product is precipitated by adjusting the pH or by adding non-solvents such as cold water or ether. Filtration and recrystallization from appropriate solvents (e.g., ethanol/water mixtures) afford purified this compound.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Benzoic acid derivative + Sulfamoyl chloride | K2CO3, DMF, reflux | Sulfamoylbenzoic acid intermediate | 60-75 |
| 2 | Intermediate + 1-amino-2-propanol | Reflux, inert atmosphere | This compound | 55-70 |
| 3 | Purification | Precipitation, filtration, recrystallization | Pure target compound | — |
Research Findings and Optimization
- Moderate yields: The yields for these reactions generally range from moderate to good (50-75%), depending on the purity of starting materials and reaction conditions.
- Solvent choice: DMF is preferred for its ability to dissolve both organic and inorganic reagents, facilitating the sulfamoylation reaction.
- Base selection: Potassium carbonate is commonly used as a mild base to neutralize acid by-products and drive the reaction forward.
- Temperature control: Reflux temperatures (~120 °C for DMF) are typical; however, some protocols suggest initial cooling during the addition of boron hydride reducing agents in related sulfamoylbenzoic acid syntheses to control reaction rates and avoid side reactions.
- Purification: Water precipitation and recrystallization are effective for isolating the product in high purity.
Related Synthetic Routes and Analogues
Studies on sulfamoylbenzoic acid analogues, including those with various substituents on the benzoic acid ring and sulfamoyl moiety, provide insights into synthetic flexibility and structure-activity relationships. For example:
- Reaction of substituted benzo[de]isoquinolin derivatives with sulfamoylbenzoic acid esters under basic conditions yields sulfamoylbenzoic acid analogues with diverse functional groups.
- Introduction of electron-withdrawing groups (fluoro, chloro, bromo) on the benzoic acid ring affects biological activity and can be achieved by nitration and subsequent substitution reactions.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Solvent | DMF | Polar aprotic, dissolves reagents |
| Base | K2CO3 | Mild base, neutralizes acid |
| Temperature | Reflux (~120 °C) | Ensures reaction completion |
| Reaction time | 6-12 hours | Sufficient for full conversion |
| Purification | Water precipitation, recrystallization | Removes impurities, isolates product |
| Yield | 50-75% | Moderate to good |
This detailed overview synthesizes the preparation methods of this compound based on diverse authoritative sources, emphasizing reaction conditions, reagents, and purification techniques. The methods align with standard organic synthesis protocols for sulfamoylbenzoic acid derivatives, providing a robust framework for laboratory synthesis and further research development.
Q & A
Basic Research Questions
Q. What are the recommended safety precautions for handling 4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid in laboratory settings?
- Methodological Answer : Use nitrile or neoprene gloves inspected prior to use, and avoid skin/eye contact. Wear a chemical-resistant suit (Type B/C) for body protection and a P95 respirator for aerosolized particles. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician. Ensure proper ventilation and avoid environmental discharge .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer : The compound can be synthesized via sulfamoylation of benzoic acid derivatives. Key steps include:
- Step 1 : React 4-chlorosulfonylbenzoic acid with 1-amino-2-propanol under controlled pH (7–9) in THF/water.
- Step 2 : Purify via recrystallization using ethanol/water (3:1 v/v) .
- Optimization : Monitor reaction progress by TLC (silica gel, eluent: ethyl acetate/hexane 1:1) and adjust stoichiometry to minimize byproducts.
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6) at 254 nm .
- NMR : Confirm structure with -NMR (DMSO-d6, δ 8.1–8.3 ppm for aromatic protons; δ 3.8–4.2 ppm for hydroxypropan-2-yl group) .
- Mass Spectrometry : ESI-MS in negative mode (expected [M–H] at m/z 319.3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization?
- Methodological Answer :
- For ambiguous NMR peaks, use 2D techniques (HSQC, HMBC) to assign coupling between protons and carbons.
- Compare experimental IR spectra (e.g., S=O stretch at 1170 cm) with computational simulations (DFT/B3LYP/6-31G*) to validate assignments .
- Cross-reference with crystallographic data (if available) to resolve stereochemical ambiguities .
Q. What strategies are effective in analyzing polymorphic forms and their impact on biological activity?
- Methodological Answer :
- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol, acetonitrile) under varying temperatures.
- Characterization : Employ PXRD to identify distinct crystal forms and DSC/TGA to assess thermal stability.
- Bioactivity Correlation : Test polymorphs in in vitro assays (e.g., enzyme inhibition) to link crystal packing to potency variations .
Q. How can computational chemistry predict the binding affinity of this compound with target enzymes?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with a grid centered on the enzyme’s active site (e.g., COX-2 for anti-inflammatory studies).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key parameters: RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
- QSAR Models : Derive descriptors (logP, polar surface area) to correlate structural features with activity .
Physicochemical Properties Table
| Property | Value | Source |
|---|---|---|
| CAS Number | 99765-57-8 | |
| Molecular Formula | CHNOS | |
| Molecular Weight | 320.38 g/mol | |
| Solubility (25°C) | 12 mg/mL in DMSO | |
| LogP (Predicted) | 1.8 ± 0.3 | |
| Hazard Classification | H302, H315, H319, H335 |
Handling Conflicting Toxicity Data
Q. How should researchers address discrepancies in toxicity profiles reported across studies?
- Methodological Answer :
- In Vitro Testing : Conduct MTT assays on HepG2 cells (IC determination) to validate acute toxicity.
- Literature Review : Cross-reference SDS data (no IARC/ACGIH carcinogenicity ) with recent publications.
- Dose-Response Analysis : Use sub-chronic exposure models (e.g., zebrafish embryos) to assess organ-specific toxicity .
Structure-Activity Relationship (SAR) Studies
Q. What structural modifications enhance the compound’s efficacy in enzyme inhibition?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
